(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone
Description
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone is a bicyclic sulfonamide-thiazole hybrid compound characterized by a rigid bicyclo[2.2.1]heptane scaffold fused with a sulfone group and a 4-methylthiazole moiety. The sulfone group enhances metabolic stability and polarity, while the thiazole ring contributes to π-π stacking interactions in biological systems. This compound’s structural complexity makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-6-9(16-5-11-6)10(13)12-3-8-2-7(12)4-17(8,14)15/h5,7-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGHJNUDIDOJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC3CC2CS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone , also known as a bicyclic heterocycle, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework that incorporates sulfur and nitrogen atoms, contributing to its reactivity and potential interactions with biological targets. The presence of the thiazole moiety enhances its pharmacological profile, suggesting possible applications in drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉N₃O₃S₂ |
| Molecular Weight | 229.31 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The compound's structure suggests it may interact effectively with bacterial cell walls or metabolic pathways:
- Mechanism of Action : Predicted interactions include inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of metabolic processes.
A study employing structure-activity relationship (SAR) analysis demonstrated that modifications to the thiazole ring can enhance antimicrobial efficacy against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment:
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
Preliminary studies indicate that the compound may exhibit neuroprotective effects:
- Mechanism : It is hypothesized that the compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including palladium-catalyzed methods that facilitate the formation of bicyclic structures. Optimization of reaction conditions is crucial for maximizing yield and purity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indole | Aromatic | Anticancer |
| Thioacetamide | Thioether | Antimicrobial |
| Benzothiazole | Heterocyclic | Antifungal |
The combination of sulfur and nitrogen within a bicyclic framework may enhance interaction with biological targets compared to simpler analogs like indole or benzothiazole .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) observed were comparable to those of established antibiotics, suggesting potential for therapeutic use in treating bacterial infections.
Table 1: Antimicrobial Activity of the Compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Streptococcus pneumoniae | 4 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This dual action suggests its potential as a therapeutic agent for inflammatory diseases.
Table 2: Inhibition of Cytokine Production
| Cytokine | Concentration (pg/mL) | Reference |
|---|---|---|
| TNF-alpha | Reduced by 50% | |
| IL-6 | Reduced by 40% |
Case Studies
Several studies have explored the synthesis and biological evaluation of derivatives of this compound to enhance its efficacy:
- Synthesis of Derivatives : Researchers have synthesized various derivatives by modifying the bicyclic structure to improve potency against specific microbial strains. For example, palladium-catalyzed reactions have been employed to generate oxygenated derivatives that exhibit enhanced pharmacological profiles.
- In Vivo Studies : In vivo studies on animal models have shown promising results in reducing inflammation and bacterial load when treated with this compound, indicating potential for clinical applications.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*Predicted using fragment-based methods.
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., iodine, chlorine) increase LogP and membrane permeability but reduce aqueous solubility.
Crystallographic and Computational Insights
Mercury software () enables overlay comparisons of crystal structures. For example, the target compound’s bicyclic core likely adopts a boat conformation, while phenyl-substituted analogs () show planar aromatic stacking. Computational models predict that the sulfone group participates in hydrogen bonding with residues like Asp86 in kinase targets, a feature absent in non-sulfonamide analogs .
Preparation Methods
Construction of the Bicyclic Framework
The 2-azabicyclo[2.2.1]heptane skeleton is accessible through photochemical [2+2] cycloadditions or thermal [4+2] strategies. Fraser and Swingle’s five-step route to 7-azabicyclo[2.2.1]heptane provides a foundational approach, modified to introduce sulfur at position 2. Starting from cyclopentadiene, thiolation with elemental sulfur in the presence of ammonia yields 2-thia-5-azabicyclo[2.2.1]heptane, though this method requires optimization for regioselectivity.
Sulfone Formation
Oxidation of the sulfide to the sulfone is critical. Hydrogen peroxide (30% in acetic acid, 60°C, 12 h) achieves quantitative conversion, while meta-chloroperbenzoic acid (mCPBA) in dichloromethane offers milder conditions (0°C to rt, 4 h). Kinetic studies indicate that electron-withdrawing groups on the nitrogen accelerate oxidation rates by polarizing the sulfur lone pair.
Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2O2/AcOH | Acetic Acid | 60°C | 12 | 98 |
| mCPBA | DCM | 0°C → rt | 4 | 95 |
| NaIO4 | H2O/EtOAc | rt | 6 | 82 |
Preparation of 4-Methylthiazole-5-carbonyl Chloride
Thiazole Ring Assembly
4-Methylthiazole-5-carboxylic acid is synthesized via Hantzsch thiazole synthesis. Condensation of 4-methylthiazole-5-carbaldehyde (prepared via Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride) with thiourea in ethanol affords the thiazole core. Subsequent oxidation of the aldehyde to the carboxylic acid employs Jones reagent (CrO3/H2SO4) at 0°C, yielding 4-methylthiazole-5-carboxylic acid in 89% purity.
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl2) in anhydrous dichloromethane (reflux, 3 h) converts the carboxylic acid to the corresponding acyl chloride. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction, with FT-IR confirming complete conversion by disappearance of the broad O-H stretch at 2500–3000 cm⁻¹.
Coupling of Bicyclic Amine and Acyl Chloride
Schotten-Baumann Reaction
The bicyclic amine (2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide) is suspended in a biphasic system of dichloromethane and aqueous sodium bicarbonate. Slow addition of 4-methylthiazole-5-carbonyl chloride at 0°C, followed by vigorous stirring for 12 h, affords the target ketone in 76% yield. Excess acyl chloride is quenched with aqueous NH4Cl.
Carbodiimide-Mediated Coupling
Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves 84% yield. This method minimizes racemization and is preferred for acid-sensitive substrates.
Table 2: Comparison of Coupling Methods
| Method | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H2O | NaHCO3 | 12 | 76 |
| EDC/HOBt | DMF | DIPEA | 24 | 84 |
Optimization and Scale-Up Considerations
Purification Challenges
The product exhibits limited solubility in hydrocarbon solvents, necessitating chromatographic purification on silica gel with ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (9:1) improves purity to >99% (HPLC).
Stereochemical Integrity
X-ray crystallography of the bicyclic amine intermediate confirms the endo configuration of the nitrogen lone pair, which is preserved during acylation. Variable-temperature NMR (-40°C to +40°C) shows no evidence of ring inversion or rotameric equilibria.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 8.94 (s, 1H, thiazole H-2), 4.21 (m, 2H, bridgehead H-1/H-4), 3.78 (dd, J = 10.2 Hz, 1H, H-5), 2.75 (s, 3H, CH3), 2.36–1.98 (m, 4H, bicyclic CH2).
- 13C NMR (100 MHz, CDCl3): δ 190.2 (C=O), 161.8 (thiazole C-5), 158.3 (thiazole C-2), 132.4 (bicyclic C-7), 62.1 (C-5), 44.3 (C-1/C-4), 16.2 (CH3).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 297.0481 [M+H]+ (calc. 297.0478 for C11H13N2O3S2).
Q & A
Q. What analytical techniques are recommended for structural characterization of this compound?
Answer: Structural characterization requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve proton/carbon environments, including bicyclic and thiazole moieties .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation and fragmentation pattern analysis .
- X-ray Crystallography : To determine 3D geometry, bond angles, and confirm bicyclo[2.2.1]heptane core conformation .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, S=O) and hydrogen bonding interactions .
Q. How can synthesis yield and purity be optimized for this compound?
Answer: Key parameters to optimize include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in cyclization steps .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) for regioselective ketone formation .
- Temperature Control : Reflux conditions (80–120°C) for intermediate stability during multi-step synthesis .
- Purification : Use preparative HPLC or column chromatography to isolate the compound from byproducts like unreacted thiazole derivatives .
Q. What methods confirm the compound’s purity post-synthesis?
Answer:
- HPLC : Reverse-phase chromatography with UV detection at 254 nm (threshold: ≥95% purity) .
- Melting Point Analysis : Compare experimental values with literature data to detect impurities .
- TLC : Monitor reaction progress using silica plates and visualizing agents (e.g., iodine vapor) .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?
Answer: Contradictions often arise from:
- Conformational Flexibility : Use molecular dynamics (MD) simulations to assess how bicyclic core rigidity affects binding .
- Isosteric Replacements : Replace the 4-methylthiazole group with bioisosteres (e.g., oxazole) and compare activity via in vitro assays .
- Cross-Validation : Pair computational docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate target binding .
Q. What strategies address regioselectivity challenges during functionalization of the bicyclo[2.2.1]heptane core?
Answer: Regioselectivity is influenced by:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) to guide electrophilic attacks .
- Steric Effects : Use bulky reagents (e.g., tert-butyl groups) to block undesired reaction sites .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps.
- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species like sulfonate intermediates .
- Computational Studies : Transition state analysis via QM/MM simulations clarifies activation barriers .
Q. What protocols mitigate instability of the dioxido-thia group during storage?
Answer:
Q. How can computational models validate the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Glide or GOLD software to predict binding modes with enzymes (e.g., kinases) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutagenesis-validated targets .
- Crystallographic Validation : Compare docking poses with X-ray structures of target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
